

# 1-(Pyridin-2-ylmethyl)-1,4-diazepane literature review

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## Compound of Interest

**Compound Name:** 1-(Pyridin-2-ylmethyl)-1,4-diazepane

**Cat. No.:** B1303736

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An In-Depth Technical Guide to **1-(Pyridin-2-ylmethyl)-1,4-diazepane**: Synthesis, Properties, and Applications

## Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical research, the strategic combination of well-established pharmacophores and versatile structural scaffolds is a cornerstone of innovation. **1-(Pyridin-2-ylmethyl)-1,4-diazepane** emerges as a molecule of significant interest, embodying this principle by uniting the heteroaromatic pyridine ring with the flexible, seven-membered 1,4-diazepane system. The pyridine moiety is a fundamental building block in numerous pharmaceuticals, valued for its physicochemical properties that influence polarity, solubility, and hydrogen-bonding capabilities.<sup>[1]</sup> Concurrently, the 1,4-diazepane core is recognized as a "privileged structure" in medicinal chemistry, a framework that has consistently yielded derivatives with a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticancer properties.<sup>[2][3][4]</sup>

This technical guide offers a comprehensive overview of **1-(Pyridin-2-ylmethyl)-1,4-diazepane**, tailored for researchers, scientists, and professionals in drug development. It delves into the synthetic pathways, characterization data, and the compound's significant potential in coordination chemistry and as a foundational scaffold for novel therapeutic agents.

## Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its application. The key identifiers and properties of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** are summarized below.

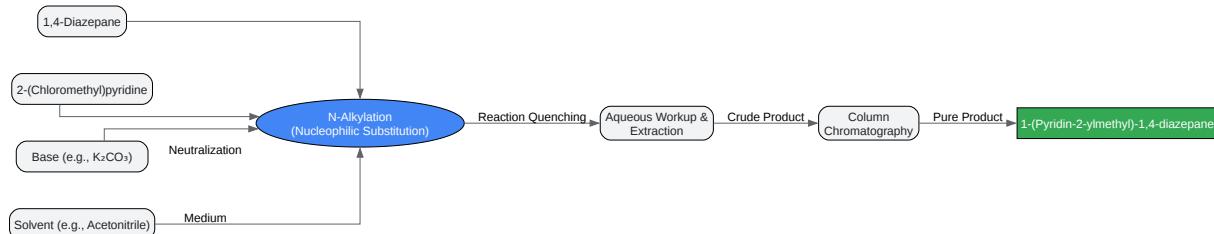
Property	Value	Source
CAS Number	247118-06-5	<a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N <sub>3</sub>	<a href="#">[5]</a>
Molecular Weight	191.28 g/mol	<a href="#">[5]</a>
MDL Number	MFCD06409207	<a href="#">[5]</a>
Synonyms	1-(2-Picoly)-1,4-diazepane, 1-(Pyridin-2-ylmethyl)homopiperazine	

## Synthesis and Characterization: From Blueprint to Reality

The construction of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** is typically achieved through a direct and efficient synthetic route. The most common approach involves the nucleophilic substitution reaction between 1,4-diazepane and an appropriate 2-pyridylmethyl electrophile.

### Core Synthetic Strategy: N-Alkylation

The primary synthetic pathway is the N-alkylation of the secondary amine in the 1,4-diazepane ring. This is a robust and well-established reaction in organic chemistry. One of the nitrogen atoms of the diazepane ring acts as a nucleophile, attacking the electrophilic carbon of a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine, leading to the formation of a new carbon-nitrogen bond and the desired product. A base is typically added to neutralize the hydrogen halide byproduct generated during the reaction.



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Caption: Synthetic workflow for **1-(Pyridin-2-ylmethyl)-1,4-diazepane**.

## Detailed Experimental Protocol: Synthesis

The following protocol describes a representative method for the synthesis of **1-(Pyridin-2-ylmethyl)-1,4-diazepane**.

### Materials:

- 1,4-Diazepane
- 2-(Chloromethyl)pyridine hydrochloride
- Potassium Carbonate ( $K_2CO_3$ ), anhydrous
- Acetonitrile ( $CH_3CN$ ), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate/Methanol solvent system for chromatography

#### Procedure:

- Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile.
- Addition of Reagent: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the stirring suspension at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Extraction: Redissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO<sub>3</sub> solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of methanol in ethyl acetate as the eluent, to yield **1-(Pyridin-2-ylmethyl)-1,4-diazepane** as a pure compound.

## Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

## Applications and Scientific Relevance

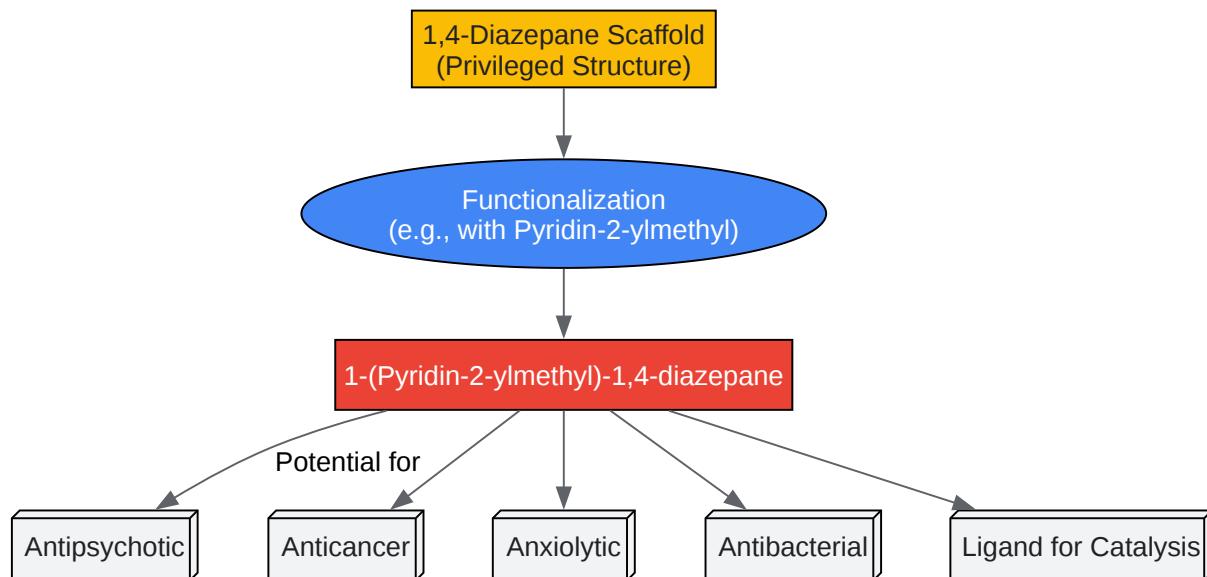
The unique structural combination of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** makes it a valuable tool in several areas of chemical science.

## Coordination Chemistry and Catalysis

The molecule possesses three nitrogen atoms (one on the pyridine ring and two in the diazepane ring) that can act as Lewis bases, making it an effective tridentate ligand for coordinating with a variety of metal ions. The synthesis of multidentate chelating ligands based on a 1,4-diazepane platform has been explored for coordination with lanthanides and copper, highlighting the utility of this scaffold in creating complex organometallic structures.<sup>[6]</sup> Such metal complexes have significant potential for applications in catalysis, for example, in reactions like hydrosilylation or polymerization.<sup>[7][8]</sup>

## Medicinal Chemistry and Drug Discovery

The 1,4-diazepane scaffold is a well-known "privileged structure" in drug discovery, forming the core of many biologically active compounds.<sup>[9]</sup> Derivatives of 1,4-diazepines have demonstrated a vast range of therapeutic effects, including antipsychotic, anticonvulsant, antibacterial, and anticancer activities.<sup>[2]</sup> The incorporation of the pyridine ring, a common pharmacophore, further enhances its potential. The pyridine nitrogen can participate in hydrogen bonding with biological targets, and the ring system can engage in  $\pi$ -stacking interactions, making **1-(Pyridin-2-ylmethyl)-1,4-diazepane** an attractive starting point for the development of new therapeutic agents targeting the central nervous system and other disease areas.<sup>[1]</sup>

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Caption: The privileged scaffold concept in drug discovery.

## Conclusion and Future Outlook

**1-(Pyridin-2-ylmethyl)-1,4-diazepane** stands as a compound of considerable scientific interest, bridging the fields of synthetic chemistry, coordination chemistry, and medicinal research. Its straightforward synthesis and the potent combination of the pyridine and 1,4-diazepane moieties provide a versatile platform for further investigation. Future research will likely focus on the synthesis of a broader library of derivatives, the exploration of their coordination chemistry with a wider range of metals to develop novel catalysts, and the systematic evaluation of their biological activities to unlock their full therapeutic potential. This molecule is not merely a chemical entity but a gateway to new discoveries in materials science and human health.

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